molecular formula C10H11N3O B13692479 1-(2-Benzofurylmethyl)guanidine

1-(2-Benzofurylmethyl)guanidine

Cat. No.: B13692479
M. Wt: 189.21 g/mol
InChI Key: LCQYOLVIWBRCCC-UHFFFAOYSA-N
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Description

1-(2-Benzofurylmethyl)guanidine is a guanidine derivative characterized by a benzofuran ring substituted at the 2-position with a methylguanidine group. Guanidines are known for their strong basicity (pKa ~12–13) and diverse biological activities, including roles as enzyme inhibitors, ion channel modulators, and antimicrobial agents .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(1-benzofuran-2-ylmethyl)guanidine

InChI

InChI=1S/C10H11N3O/c11-10(12)13-6-8-5-7-3-1-2-4-9(7)14-8/h1-5H,6H2,(H4,11,12,13)

InChI Key

LCQYOLVIWBRCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Benzofurylmethyl)guanidine can be synthesized through various methods. One common approach involves the reaction of 2-benzofurylmethylamine with a guanidylating agent. The reaction typically occurs under mild conditions and can be catalyzed by transition metals . Another method involves the use of isocyanides and amines in a one-pot synthesis to produce N,N’-disubstituted guanidines .

Industrial Production Methods

Industrial production of 1-(2-Benzofurylmethyl)guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzofurylmethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

1-(2-Benzofurylmethyl)guanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Benzofurylmethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The benzofuryl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Features of Selected Guanidine Derivatives
Compound Substituent(s) Molecular Formula Key Functional Groups
1-(2-Benzofurylmethyl)guanidine 2-Benzofurylmethyl C₁₀H₁₁N₃O Benzofuran, guanidine
Agmatine (1-(4-Aminobutyl)guanidine) 4-Aminobutyl chain C₅H₁₄N₄ Aliphatic amine, guanidine
Metformin 3,3-Dimethylguanidine C₄H₁₁N₅ Dimethylguanidine
1-(2,6-Dichlorobenzyl)guanidine 2,6-Dichlorobenzyl C₈H₉Cl₂N₃ Chlorinated benzyl, guanidine
2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine 2,4-Dichlorophenyl, benzoyl C₂₀H₁₅Cl₂N₃O Tri-substituted guanidine, aromatic

Key Observations :

  • Benzofuran vs.
  • Substituent Effects : Chlorinated benzyl groups (e.g., 2,6-dichloro) increase lipophilicity and electron-withdrawing effects, which may influence receptor binding . In contrast, the aliphatic chain in agmatine improves solubility and membrane permeability .

Key Observations :

  • Synthesis Complexity : Tri-substituted guanidines (e.g., ) require multi-step reactions with metal catalysts (e.g., HgCl₂), whereas simpler analogs like agmatine are synthesized via cyanamide coupling .
  • Spectroscopic Signatures : Guanidine NH protons typically resonate at δ 6.97–8.40 in ¹H-NMR, while IR shows NH stretches at 3332–3482 cm⁻¹ .
Table 3: Pharmacological Profiles of Guanidine Derivatives
Compound Biological Activity Mechanism/Application
Agmatine Neurotransmitter, antihypertensive Inhibits nitric oxide synthase; modulates ion channels
Metformin Antidiabetic Activates AMPK; reduces hepatic glucose production
1-(2,6-Dichlorobenzyl)guanidine Antimicrobial (hypothesized) Structural similarity to chlorinated bioactive agents
2-Benzoyl-tri-substituted guanidine Neuromuscular modulation Interacts with acetylcholine receptors via H-bonding

Key Observations :

  • Neuroactive Potential: Agmatine’s aliphatic chain facilitates blood-brain barrier penetration, unlike aromatic derivatives . However, benzofurylmethyl groups may target CNS receptors due to aromatic interactions .
  • Antimicrobial and Metabolic Effects : Chlorinated benzylguanidines (e.g., ) are hypothesized to disrupt microbial membranes, while metformin’s dimethylguanidine group enhances metabolic targeting .

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